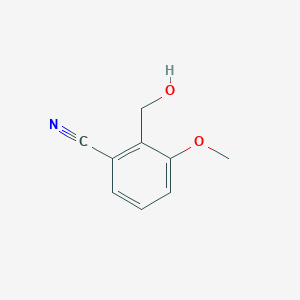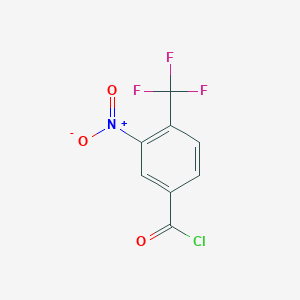
Ethyl 4-chloro-3-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-3-cyanobenzoate is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a chlorine atom and the meta position is substituted with a cyano group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-cyanobenzoate can be synthesized through several methods. One common route involves the esterification of 4-chloro-3-cyanobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct chlorination of ethyl 3-cyanobenzoate using chlorine gas in the presence of a catalyst like iron(III) chloride. This reaction proceeds via electrophilic aromatic substitution, where the chlorine atom is introduced at the para position relative to the cyano group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-3-cyanobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzoates.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Hydrolysis: Aqueous sodium hydroxide (NaOH) for basic hydrolysis or hydrochloric acid (HCl) for acidic hydrolysis.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.
Reduction: Ethyl 4-chloro-3-aminobenzoate.
Hydrolysis: 4-chloro-3-cyanobenzoic acid.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-3-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and as a building block for advanced materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-3-cyanobenzoate involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. In reduction reactions, the cyano group is converted to an amine through the addition of hydrogen atoms.
Comparación Con Compuestos Similares
Ethyl 4-chloro-3-cyanobenzoate can be compared with other similar compounds such as:
Ethyl 4-cyanobenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-chloro-4-cyanobenzoate: The positions of the chlorine and cyano groups are reversed, leading to different reactivity and applications.
Ethyl 4-chlorobenzoate: Lacks the cyano group, making it less versatile in synthetic applications.
This compound is unique due to the presence of both chlorine and cyano groups, which confer distinct reactivity and make it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
ethyl 4-chloro-3-cyanobenzoate |
InChI |
InChI=1S/C10H8ClNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2H2,1H3 |
Clave InChI |
XVKUSKQJRYFEHQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3,4-Dihydro-2H-spiro[naphthalene-1,4'-oxazolidine]-2',5'-dione](/img/structure/B11721958.png)


![rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B11721982.png)

![3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B11722007.png)

![1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11722020.png)
